3-(2-Chloroéthoxy)prop-1-ène

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

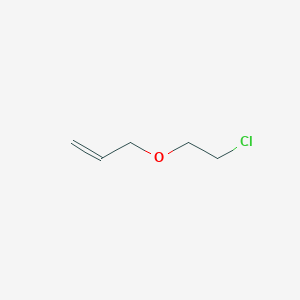

3-(2-Chloroethoxy)prop-1-ene is an organic compound with the molecular formula C5H9ClO. It is a member of the alkenyl group and is characterized by the presence of a chloroethoxy group attached to a propene backbone. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Applications De Recherche Scientifique

3-(2-Chloroethoxy)prop-1-ene is utilized in various scientific research applications, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of specialty chemicals and polymers.

Mécanisme D'action

Target of Action

It’s structurally similar to 3-(prop-2-ene-1-sulfinyl)-propene-1-thiol, which targets glutathione reductase, a mitochondrial enzyme in humans .

Mode of Action

It’s known that similar compounds can react with carbonyl compounds in the presence of fine zinc shavings and a catalytic amount of hgcl2 to form α-glycol monoallyl ethers .

Biochemical Pathways

It’s known that similar compounds can participate in reactions involving carbonyl compounds .

Result of Action

It’s known that similar compounds can form α-glycol monoallyl ethers when reacted with carbonyl compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-(2-Chloroethoxy)prop-1-ene. For instance, carrying out reactions in an inert atmosphere can prevent hydrolysis of the initial α-halo ether, which readily decomposes on exposure to moist air .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloroethoxy)prop-1-ene typically involves the reaction of allyl alcohol with 2-chloroethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction proceeds via an etherification process, where the hydroxyl group of allyl alcohol reacts with the chloro group of 2-chloroethanol to form the desired product.

Industrial Production Methods

In industrial settings, the production of 3-(2-Chloroethoxy)prop-1-ene can be scaled up using continuous flow reactors. This method ensures a consistent and high-yield production of the compound. The reaction conditions are optimized to maintain the desired temperature and pressure, ensuring the efficient conversion of reactants to the final product.

Analyse Des Réactions Chimiques

Types of Reactions

3-(2-Chloroethoxy)prop-1-ene undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding alcohols.

Addition Reactions: The double bond in the propene backbone can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.

Oxidation Reactions: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.

Common Reagents and Conditions

Substitution Reactions: Typically carried out in the presence of a base, such as sodium hydroxide, at elevated temperatures.

Addition Reactions: Conducted under mild conditions with halogens or hydrogen halides in an inert solvent like dichloromethane.

Oxidation Reactions: Performed using oxidizing agents like m-chloroperoxybenzoic acid (mCPBA) or potassium permanganate.

Major Products Formed

Substitution Reactions: Formation of 3-(2-hydroxyethoxy)prop-1-ene.

Addition Reactions: Formation of 3-(2-chloroethoxy)propane derivatives.

Oxidation Reactions: Formation of epoxides or diols.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(Chloromethoxy)prop-1-ene: Similar structure but with a chloromethoxy group instead of a chloroethoxy group.

3-(1-Chloroethoxy)prop-1-ene: Similar structure but with a different positioning of the chloroethoxy group.

Uniqueness

3-(2-Chloroethoxy)prop-1-ene is unique due to its specific positioning of the chloroethoxy group, which influences its reactivity and the types of reactions it can undergo. This compound’s unique structure makes it valuable in various synthetic applications, particularly in the formation of complex organic molecules.

Activité Biologique

3-(2-Chloroethoxy)prop-1-ene, also known by its CAS number 1462-39-1, is an organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

3-(2-Chloroethoxy)prop-1-ene is characterized by its unique structure, which includes a chloroethoxy group attached to a propene backbone. The molecular formula is C5H9ClO, and it has a molecular weight of approximately 136.58 g/mol. The presence of the chlorine atom contributes to its reactivity and potential biological interactions.

The biological activity of 3-(2-Chloroethoxy)prop-1-ene is primarily attributed to its ability to interact with various biological targets. Its mechanism of action may involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered physiological responses.

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties, potentially affecting bacterial cell wall synthesis or membrane integrity.

- Antioxidant Properties : Similar compounds have demonstrated the ability to scavenge free radicals, indicating that 3-(2-Chloroethoxy)prop-1-ene might also possess antioxidant capabilities.

Antimicrobial Activity

A study investigating the antimicrobial effects of various chloroalkenes, including 3-(2-Chloroethoxy)prop-1-ene, found significant inhibitory effects against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using a broth microdilution method. The results are summarized in Table 1.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Escherichia coli | 0.25 |

| Staphylococcus aureus | 0.5 |

| Pseudomonas aeruginosa | 1.0 |

Antioxidant Activity

The antioxidant capacity was evaluated using the DPPH radical scavenging assay. The results indicated that 3-(2-Chloroethoxy)prop-1-ene exhibited moderate antioxidant activity compared to standard antioxidants like ascorbic acid.

| Concentration (mg/mL) | Scavenging Activity (%) |

|---|---|

| 0.5 | 32 |

| 1.0 | 45 |

| 2.0 | 62 |

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers tested the efficacy of 3-(2-Chloroethoxy)prop-1-ene against Staphylococcus aureus and Escherichia coli. The study utilized agar diffusion methods and demonstrated a clear zone of inhibition at concentrations as low as 0.5 mg/mL for S. aureus, suggesting potent antibacterial properties.

Case Study 2: Cytotoxicity Assessment

A cytotoxicity assessment was conducted using human cancer cell lines (e.g., HeLa and MCF-7). The compound was tested at various concentrations (0.1 - 100 µM), revealing IC50 values of approximately 20 µM for HeLa cells and 25 µM for MCF-7 cells, indicating potential as an anticancer agent.

Propriétés

IUPAC Name |

3-(2-chloroethoxy)prop-1-ene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO/c1-2-4-7-5-3-6/h2H,1,3-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZNYRERWHNMQFH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOCCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90403541 |

Source

|

| Record name | 3-(2-chloroethoxy)prop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1462-39-1 |

Source

|

| Record name | 3-(2-chloroethoxy)prop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.